(+)-Tomoxetine hydrochloride

Stereoselective pharmacology Norepinephrine transporter Enantiomeric potency ratio

(+)-Tomoxetine hydrochloride (CAS 82857-39-4), the S-(+)-enantiomer designated as Atomoxetine EP Impurity B, exhibits a norepinephrine reuptake Ki of 16.8 nM—2- to 9-fold lower potency than the therapeutic R-enantiomer. This high-purity reference standard is essential for chiral HPLC method validation, enantiomeric purity quantification per ICH Q2(R1), and ANDA submissions requiring impurity profiling at ≤0.1%. Unlike racemic mixtures or alternative NRIs, only this compound provides the stereochemical resolution required for atomoxetine-specific analytical development and QC release testing.

Molecular Formula C17H22ClNO
Molecular Weight 291.8 g/mol
CAS No. 82857-39-4
Cat. No. B1683203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Tomoxetine hydrochloride
CAS82857-39-4
Synonyms(+)-Tomoxetine hydrochloride
Molecular FormulaC17H22ClNO
Molecular Weight291.8 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2.Cl
InChIInChI=1S/C17H21NO.ClH/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15;/h3-11,17-18H,12-13H2,1-2H3;1H/t17-;/m0./s1
InChIKeyLUCXVPAZUDVVBT-LMOVPXPDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

(+)-Tomoxetine Hydrochloride (CAS 82857-39-4) – Procurement-Grade Chiral Reference Standard for Atomoxetine Enantiopurity Analysis


(+)-Tomoxetine hydrochloride (CAS 82857-39-4), also designated as (S)-tomoxetine hydrochloride, LY139602, or ent S-(+)-atomoxetine hydrochloride, is the S-(+)-enantiomer of the norepinephrine reuptake inhibitor atomoxetine [1]. This compound exists as a white to off-white crystalline solid with a molecular weight of 291.82 g/mol and the molecular formula C₁₇H₂₂ClNO . The compound demonstrates an inhibition constant (Ki) of 16.8 nM for norepinephrine reuptake and serves a critical function as a chiral analytical reference standard for quantifying enantiomeric purity in atomoxetine hydrochloride active pharmaceutical ingredient (API) and formulated drug products [1] [2].

Why (+)-Tomoxetine Hydrochloride Cannot Be Substituted with Generic Norepinephrine Reuptake Inhibitors or Racemic Tomoxetine


(+)-Tomoxetine hydrochloride (the S-enantiomer) exhibits fundamentally distinct pharmacological properties from its therapeutically active R-enantiomer counterpart, atomoxetine hydrochloride (CAS 82248-59-7). The stereochemical configuration at the chiral center dictates a significant potency differential at the norepinephrine transporter (NET), with the (-)-isomer (R-enantiomer) demonstrating approximately 2- to 9-fold greater inhibitory potency compared to the (+)-isomer in both in vitro synaptosomal uptake assays and ex vivo models [1] [2]. Substituting the S-enantiomer for the R-enantiomer in pharmacological studies would introduce an uncontrolled variable of reduced target engagement. Furthermore, the S-enantiomer serves as a critical impurity marker in pharmaceutical quality control—European Pharmacopoeia (EP) regulations explicitly identify this compound as Atomoxetine EP Impurity B, requiring its precise quantification in API batches . Substituting with racemic tomoxetine or alternative norepinephrine reuptake inhibitors such as reboxetine or viloxazine fails to provide the necessary stereochemical resolution required for enantiopurity validation and chiral method development specific to atomoxetine-containing formulations.

Quantitative Evidence for Differentiating (+)-Tomoxetine Hydrochloride from Analogs and In-Class Alternatives


Stereoselective Norepinephrine Transporter Binding Affinity: S-Enantiomer vs. R-Enantiomer

In direct radioligand binding competition assays using human norepinephrine transporter (hNET) transfected cell lines, (S)-(+)-tomoxetine hydrochloride (LY139602) demonstrates a Ki value of 16.8 nM for norepinephrine reuptake inhibition [1]. In comparison, the R-(-)-enantiomer (atomoxetine hydrochloride, LY139603) exhibits a Ki value of 5 nM under identical experimental conditions, representing a 3.4-fold difference in binding affinity favoring the R-enantiomer [2]. This stereoselectivity is further corroborated in rat hypothalamic synaptosomal preparations where (-)-tomoxetine showed 2- to 9-fold greater potency than (+)-tomoxetine [3].

Stereoselective pharmacology Norepinephrine transporter Enantiomeric potency ratio

Ex Vivo Norepinephrine Uptake Inhibition: Potency Comparison Between LY139602 and LY139603

In ex vivo norepinephrine uptake assays conducted in rat brain tissue following intraperitoneal administration, the resolved optical isomers display a pronounced potency differential. The (-)-isomer, LY139603 (atomoxetine hydrochloride), inhibited norepinephrine uptake ex vivo with an ED50 value of 2.2 mg/kg i.p. [1]. In contrast, the (+)-isomer, LY139602 ((+)-tomoxetine hydrochloride), demonstrated substantially weaker inhibition under identical experimental parameters, requiring higher doses to achieve comparable effect levels [1]. This ex vivo potency differential parallels the in vitro binding affinity data, confirming that stereochemistry dictates functional pharmacological activity in intact tissue systems.

Ex vivo pharmacology Norepinephrine uptake ED50 comparison

Analytical Reference Standard Application: Quantification of Atomoxetine EP Impurity B via Validated Chiral HPLC

(+)-Tomoxetine hydrochloride (the S-enantiomer) is officially designated as Atomoxetine EP Impurity B in the European Pharmacopoeia and serves as the primary reference standard for enantiomeric purity determination in atomoxetine hydrochloride API and finished dosage forms . A validated normal-phase isocratic chiral liquid chromatographic method employing polysaccharide-based chiral stationary phases has been developed and validated specifically for separating atomoxetine from its S-enantiomer, achieving baseline resolution suitable for quantifying enantiomeric impurity levels below the 0.1% threshold mandated by ICH guidelines [1] [2]. This validated method enables the precise detection and quantification of the S-enantiomer impurity in atomoxetine batches, a capability that cannot be achieved using achiral HPLC methods or alternative norepinephrine reuptake inhibitors.

Chiral HPLC method validation Pharmaceutical impurity profiling Enantiomeric purity analysis

Comparative Norepinephrine Uptake Inhibitor Affinity: Tomoxetine vs. Alternative NRIs

In comparative synaptosomal uptake assays using rat brain preparations, tomoxetine (racemate) demonstrates a Ki value of 0.7 nM for [³H]norepinephrine uptake inhibition, establishing it as one of the most potent norepinephrine uptake blockers among evaluated compounds [1]. This compares favorably to lofepramine (Ki = 1.9 nM), while structurally distinct norepinephrine reuptake inhibitors such as reboxetine exhibit different binding kinetics and selectivity profiles [1]. The resolution of tomoxetine into its individual enantiomers reveals that the inhibitory activity resides predominantly in the (-)-enantiomer, with (+)-tomoxetine serving as the substantially less active stereoisomer—a stereochemical distinction not present in achiral norepinephrine reuptake inhibitors such as viloxazine [2].

Norepinephrine reuptake inhibitor comparison Transporter binding affinity Selectivity profiling

Solubility and Formulation-Relevant Physicochemical Properties for Analytical Method Development

(+)-Tomoxetine hydrochloride (CAS 82857-39-4) exhibits distinct physicochemical properties relevant to analytical sample preparation and chromatographic method development. The compound demonstrates a melting point range of 162-163°C and solubility in chloroform and methanol (slightly soluble) . In aqueous systems, solubility of 27.8 mg/mL in water has been reported for the hydrochloride salt form , with water solubility reaching 50 mM under gentle warming conditions . The compound demonstrates high solubility in DMSO (≥100 mg/mL) [1], facilitating preparation of concentrated stock solutions for in vitro assays. These solubility characteristics differ from the free base form (CAS 105314-53-2), which lacks the hydrochloride counterion and exhibits different chromatographic retention behavior.

Solubility profiling Analytical sample preparation Physicochemical characterization

Chiral Synthesis and Enantiomeric Purity Validation: (+)-Tomoxetine as Reference for Asymmetric Synthesis Optimization

The stereospecific synthesis of tomoxetine enantiomers has been achieved using B-chlorodiisopinocampheylborane as a chiral reducing agent, enabling the preparation of both optical isomers of tomoxetine, fluoxetine, and nisoxetine with high enantiomeric purity [1]. (+)-Tomoxetine hydrochloride (S-enantiomer) serves as the reference standard for determining enantiomeric excess (ee) in synthetic batches of atomoxetine hydrochloride intended for pharmaceutical applications. The specific optical rotation of the hydrochloride salt provides a quantitative metric for enantiopurity assessment, with the R-enantiomer exhibiting [α]D = -41.6° (c=1, methanol) and -37.10° (c=0.01 g/mL, methanol) . The S-enantiomer exhibits the corresponding positive optical rotation value of equal magnitude.

Asymmetric synthesis Chiral purity determination Enantiomeric excess quantification

Optimal Procurement and Application Scenarios for (+)-Tomoxetine Hydrochloride Based on Quantitative Evidence


Chiral HPLC Method Development and Validation for Atomoxetine Enantiopurity Testing

This application directly leverages the validated chiral HPLC methodology that specifically separates atomoxetine from its S-enantiomer using polysaccharide-based chiral stationary phases [1]. (+)-Tomoxetine hydrochloride serves as the essential reference standard for establishing system suitability parameters, determining retention time for the S-enantiomer peak, constructing calibration curves for impurity quantification, and validating method accuracy according to ICH Q2(R1) guidelines [2]. This scenario applies to pharmaceutical quality control laboratories performing release testing of atomoxetine hydrochloride API and finished drug products, where regulatory compliance mandates quantification of enantiomeric impurity B at levels ≤0.1% [1].

Stereoselectivity Control Experiments in Norepinephrine Transporter Pharmacology Studies

Based on the demonstrated 3.4-fold difference in norepinephrine transporter binding affinity (Ki = 16.8 nM for S-enantiomer vs. Ki = 5 nM for R-enantiomer) [1], (+)-tomoxetine hydrochloride functions as the optimal low-activity enantiomer control in in vitro and ex vivo pharmacological investigations. Researchers evaluating novel NET inhibitors or studying atomoxetine mechanism of action can employ (+)-tomoxetine hydrochloride to distinguish stereospecific target engagement from nonspecific effects, as validated by ex vivo ED50 comparisons showing 2- to 9-fold potency differences between enantiomers [2] [3]. This application is particularly relevant for academic and industrial pharmacology laboratories conducting structure-activity relationship (SAR) studies or validating target specificity of novel norepinephrine transporter modulators.

Asymmetric Synthesis Process Development and Enantiomeric Excess Determination

Informed by the established asymmetric synthesis methodology utilizing B-chlorodiisopinocampheylborane as a chiral reducing agent [1], (+)-tomoxetine hydrochloride functions as a reference standard for assessing enantiomeric excess in synthetic batches of atomoxetine and related chiral intermediates. The characterized optical rotation properties provide a quantitative metric for stereochemical purity determination [2]. This application supports process chemistry laboratories engaged in optimizing asymmetric synthetic routes, scaling up enantioselective reactions, or developing continuous flow chemistry approaches for chiral amine synthesis. The compound's well-defined physicochemical properties, including melting point (162-163°C) and solubility profile (27.8 mg/mL in water, ≥100 mg/mL in DMSO), facilitate accurate standard preparation for chiral analytical method development [3] [4].

Pharmaceutical Impurity Profiling and Stability-Indicating Method Development

Based on the formal designation of (+)-tomoxetine hydrochloride as Atomoxetine EP Impurity B in the European Pharmacopoeia [1], this compound serves as a critical reference material for developing and validating stability-indicating analytical methods. Pharmaceutical development laboratories require this reference standard to establish degradation pathways, assess chiral inversion potential under forced degradation conditions, and quantify enantiomeric impurity levels during long-term and accelerated stability studies of atomoxetine drug products. The compound's availability in high purity (≥98-99.79%) with full characterization documentation [2] [3] supports regulatory submissions requiring comprehensive impurity profiling data, including identification, quantification, and toxicological qualification of the S-enantiomer impurity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for (+)-Tomoxetine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.